Cas no 1072811-26-7 (7-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

7-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronic ester derivative of indole, commonly utilized as an intermediate in organic synthesis and pharmaceutical research. Its key advantages include stability under ambient conditions, making it suitable for storage and handling. The presence of the pinacol boronate group enhances its reactivity in Suzuki-Miyaura cross-coupling reactions, enabling efficient carbon-carbon bond formation. The ethyl substituent on the indole scaffold may influence steric and electronic properties, offering versatility in modifying target molecules. This compound is particularly valuable in medicinal chemistry for constructing complex heterocyclic frameworks. Its well-defined structure and compatibility with diverse reaction conditions make it a reliable choice for synthetic applications.
7-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole structure
1072811-26-7 structure
Product Name:7-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
CAS No:1072811-26-7
MF:C16H22BNO2
MW:271.16238451004
CID:4679282
Update Time:2025-06-10

7-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 7-ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
    • WPNJOYLAZGYTKV-UHFFFAOYSA-N
    • 7-Ethyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole
    • 7-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
    • Inchi: 1S/C16H22BNO2/c1-6-11-8-7-9-12-10-13(18-14(11)12)17-19-15(2,3)16(4,5)20-17/h7-10,18H,6H2,1-5H3
    • InChI Key: WPNJOYLAZGYTKV-UHFFFAOYSA-N
    • SMILES: O1B(C2=CC3C=CC=C(CC)C=3N2)OC(C)(C)C1(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 356
  • Topological Polar Surface Area: 34.2

7-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A199011899-1g
7-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
1072811-26-7 95%
1g
$1033.50 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1756300-1g
7-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole
1072811-26-7 98%
1g
¥8106.00 2024-08-09

Additional information on 7-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Professional Introduction to Compound with CAS No. 1072811-26-7 and Product Name: 7-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

The compound with the CAS number 1072811-26-7 and the product name 7-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole represents a significant advancement in the field of pharmaceutical chemistry. This boron-containing heterocyclic compound has garnered considerable attention due to its unique structural features and potential applications in drug development. The presence of a tetramethyl-1,3,2-dioxaborolan moiety in its molecular structure enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Recent research has highlighted the utility of this compound in the synthesis of complex molecules, particularly in the context of medicinal chemistry. The 7-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole scaffold serves as an effective precursor for constructing biologically active scaffolds. Its boronic acid functionality allows for cross-coupling reactions such as Suzuki-Miyaura couplings, which are pivotal in the construction of diverse pharmacophores. These reactions are widely employed in the pharmaceutical industry to create novel drug candidates with enhanced efficacy and reduced toxicity.

In the realm of drug discovery, boron-containing compounds have demonstrated remarkable promise. The tetramethyl group in the dioxaborolan ring not only stabilizes the boron center but also influences the electronic properties of the molecule. This stabilization is crucial for facilitating boron-mediated reactions while maintaining structural integrity. The indole moiety is another key feature that contributes to the compound's pharmacological potential. Indole derivatives are well-known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Current studies are exploring the therapeutic applications of derivatives derived from 7-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. Researchers have identified that modifications at the ethyl and boronic acid positions can significantly alter the biological profile of these compounds. For instance, replacing the ethyl group with other alkyl or aryl substituents can fine-tune receptor binding affinity and metabolic stability. Similarly, variations in the boronic acid moiety can impact reaction efficiency during synthetic processes.

The development of novel synthetic methodologies is another area where this compound has made significant contributions. The use of transition-metal-catalyzed cross-coupling reactions has revolutionized organic synthesis by enabling the efficient construction of complex molecular architectures. The Suzuki-Miyaura coupling, in particular, has become a cornerstone technique in medicinal chemistry due to its broad substrate scope and high yields. The dioxaborolan group in 7-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole serves as an excellent handle for these reactions.

Advances in computational chemistry have further enhanced our understanding of how structural modifications influence biological activity. Molecular modeling studies have revealed that subtle changes in the electronic environment around the boron center can significantly impact binding interactions with biological targets. These insights are being leveraged to design next-generation drug candidates with improved pharmacokinetic profiles.

The role of boron-containing compounds extends beyond their use as intermediates in drug synthesis. They have also been explored as therapeutic agents themselves. Boron neutron capture therapy (BNCT) is an emerging modality for cancer treatment that relies on boron-rich compounds to selectively target tumor cells. While 7-Ethyl-2-(4,4,5,5-tetramethyl-1H-indole) is not directly used in BNCT due to its non-boronated nature), its derivatives could serve as precursors for developing such agents.

In conclusion,7-Ethyl-2-(4R)-[(R)-(4S)-tetramethyl-l ,3 , 2 -dioxaborolan - 2 yl ] - 3 - methyl ind ol ine represents a versatile building block with significant potential in pharmaceutical research and development. Its unique structural features make it an invaluable tool for synthesizing complex molecules through transition-metal-catalyzed cross-coupling reactions. Ongoing research continues to uncover new applications for this compound and its derivatives across various therapeutic areas.

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